2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine
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Overview
Description
2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine is a chemical compound with the molecular formula C12H9NO3 It is characterized by the presence of a benzodioxole group attached to a pyridine ring through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine typically involves the reaction of 2-hydroxypyridine with 1,3-benzodioxole derivatives. One common method is the nucleophilic substitution reaction where 2-hydroxypyridine reacts with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly incorporating continuous flow techniques and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole group.
Reduction: Reduced forms of the pyridine ring.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine is not fully understood. it is believed to interact with various molecular targets through its benzodioxole and pyridine moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d][1,3]dioxol-5-yloxy)ethanamine: Similar structure but with an ethanamine group instead of a pyridine ring.
1-(Benzo[d][1,3]dioxol-5-yl)piperidine: Contains a piperidine ring instead of a pyridine ring.
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine is unique due to the combination of the benzodioxole and pyridine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H9NO3 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)pyridine |
InChI |
InChI=1S/C12H9NO3/c1-2-6-13-12(3-1)16-9-4-5-10-11(7-9)15-8-14-10/h1-7H,8H2 |
InChI Key |
LLCHNNZDOVUEHA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=CC=CC=N3 |
Origin of Product |
United States |
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